molecular formula C17H20FN3O2S B2661813 1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea CAS No. 2034573-26-5

1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2661813
CAS No.: 2034573-26-5
M. Wt: 349.42
InChI Key: CJQFZJRREJRENM-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea” is a complex organic molecule. It contains a fluorophenyl group, a furanyl group, a thiomorpholinoethyl group, and a urea group . Each of these groups has distinct chemical properties that could influence the overall behavior of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of different functional groups would likely result in a complex three-dimensional structure. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the properties of its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and others. Such properties can be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Chemical Sensing and Fluorescence Studies

  • Chemosensor Development : Engel et al. (2007) discussed the synthesis of phenanthroline fluorophore-based chemosensors for distinguishing between neutral ureas and their salts, highlighting the potential for analytical applications in detecting and differentiating urea compounds through optical responses (Engel, 2007).
  • Fluorophore Functionalization : Frath et al. (2012) reported on a boranil fluorophore selectively reduced and converted into amide, imine, urea, and thiourea derivatives, showcasing its utility in creating fluorescent dyes for labeling studies, such as with Bovine Serum Albumin (BSA), demonstrating the material's strong luminescence in biological contexts (Frath, 2012).

Antimicrobial Studies

  • Antibacterial and Antifungal Agents : Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives, noting that those with a morpholine moiety and fluoro substituents exhibited potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria as well as fungi. This research indicates the compound's potential as a framework for developing new antimicrobial agents (Zheng, 2010).

Biochemical Evaluation and Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Vidaluc et al. (1995) explored flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity, aiming to optimize the spacer length for effective interaction with the enzyme. Their findings underscore the potential of urea derivatives in treating conditions like Alzheimer's disease by inhibiting specific enzymes (Vidaluc, 1995).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s designed as a drug, it might interact with biological targets like enzymes or receptors. The furan ring and fluorophenyl group are common in medicinal chemistry and could play a role in such interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied further to optimize its synthesis, understand its reactivity, elucidate its mechanism of action, or develop its applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-13-4-1-2-5-14(13)20-17(22)19-12-15(16-6-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,15H,7-8,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQFZJRREJRENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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